molecular formula C8H10N2O3 B12356033 ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate

ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate

Cat. No.: B12356033
M. Wt: 182.18 g/mol
InChI Key: UUQNFDSDLJQSGO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate (CID 137698337) is an organic ester built on a pyridazinone scaffold, a heterocyclic ring system of significant interest in medicinal and agrochemical research . Pyridazinone derivatives are recognized for their diverse biological activities, which include serving as key precursors in the synthesis of compounds with potential anti-inflammatory, anticancer, antibacterial, antifungal, and antidepressant properties . Some pyridazinone-based compounds have emerged as a novel prototype for developing Cyclooxygenase-2 (COX-2) inhibitors, which are targets for chronic inflammatory diseases, with certain derivatives demonstrating superior COX-2 inhibition and a more favorable gastric safety profile compared to some standard drugs . The structure of related compounds shows that the ester substituent is often nearly perpendicular to the dihydropyridazine ring, a conformation that can be influenced by intermolecular interactions such as π-stacking in the solid state . In a research setting, this compound can be synthesized and further functionalized; for instance, analogous molecules are alkylated at the pyridazinone nitrogen using reagents like ethyl bromoacetate under various conditions, including microwave irradiation, to create new chemical entities for biological evaluation . Researchers value this pyridazinone core for its versatility as a building block in constructing more complex molecules for screening in drug discovery programs and other chemical biology applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate

InChI

InChI=1S/C8H10N2O3/c1-2-13-8(12)5-6-3-4-7(11)10-9-6/h3-4,6H,2,5H2,1H3

InChI Key

UUQNFDSDLJQSGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C=CC(=O)N=N1

Origin of Product

United States

Preparation Methods

Pyridazine Ring Formation

Starting materials : Diethyl oxalate or dimethyl 2-methylenebutanedioate reacts with hydrazine hydrate under reflux conditions.

  • Reaction conditions :
    • Diethyl oxalate + hydrazine hydrate in ethanol, refluxed for 6–10 hours.
    • Dimethyl 2-methylenebutanedioate + hydrazine hydrate in 2-propanol at 0–5°C for 6 hours, yielding methyl 6-oxohexahydropyridazine-4-carboxylate (78% yield).

Oxidation to Aromatic Pyridazinone

The dihydropyridazine intermediate undergoes dehydrogenation to form the aromatic 6-oxo-pyridazine core:

  • Oxidizing agents : Bromine in acetic acid or hydrogen peroxide with hydrobromic acid.
  • Conditions : Bromine (2–2.5 equiv.) at ≤25°C for 1 hour, achieving 85–90% conversion.

Esterification of the Carboxylic Acid Moiety

The acetic acid side chain is introduced via alkylation or esterification:

  • Alkylation : Ethyl bromoacetate reacts with 6-hydroxypyridazin-3(2H)-one in dry acetone with K₂CO₃, refluxed for 24 hours (72–79% yield).
  • Direct esterification : Ethanol and sulfuric acid catalyze esterification of 2-(6-oxopyridazin-3-yl)acetic acid.

Knoevenagel Condensation Followed by Cyclization

This method leverages Knoevenagel adducts to construct the pyridazine ring:

Synthesis of 3-Substituted Pyridazinones

Procedure :

  • 3-(4-Methoxybenzylidene)-4-oxopentanoic acid reacts with hydrazine hydrate in ethanol under reflux.
  • The resultant pyridazinone is alkylated with ethyl bromoacetate in dimethylformamide (DMF) with K₂CO₃ (24 hours, room temperature).

Key data :

  • Yield: 79%.
  • Purity: Confirmed via IR (C=O at 1675 cm⁻¹) and ¹H NMR (δ 4.3 ppm for CH₂CH₃).

Suzuki-Miyaura Coupling for Functionalized Derivatives

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the pyridazine C-6 position:

Reaction Protocol

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.
  • Conditions : Boronic acid (1.2 equiv.), K₂CO₃ (3 equiv.), dioxane/water (3:1), 90°C for 18 hours.

Example :

  • Ethyl 2-(6-oxo-5-(quinolin-5-ylamino)-1,6-dihydropyridazin-3-yl)acetate synthesized in 74% yield.

Hydrolysis-Esterification Tandem Approach

A two-step process optimizes yield and purity:

Hydrolysis of Methyl Esters

  • Reagents : Aqueous NaOH (1–2 equiv.) in methanol, room temperature.
  • Product : 6-Oxo-1H-pyridazine-4-carboxylic acid (95% purity).

Esterification with Ethanol

  • Conditions : H₂SO₄ catalyst, reflux for 8 hours.
  • Yield : 82%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation Scalable, inexpensive reagents Multi-step, requires harsh oxidation 72–85%
Knoevenagel High regioselectivity Limited to specific substituents 68–79%
Suzuki Coupling Enables diverse C-6 functionalization Costly catalysts, sensitive to oxygen 65–74%
Tandem Hydrolysis High purity, minimal byproducts Lengthy reaction times 78–82%

Critical Reaction Parameters

Temperature Control

  • Cyclocondensation : 0–5°C prevents side reactions during hydrazine addition.
  • Oxidation : ≤25°C ensures selective dehydrogenation without over-oxidation.

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) : Enhance alkylation rates.
  • Ethereal solvents (THF, dioxane) : Improve coupling efficiency in Suzuki reactions.

Spectroscopic Validation

  • IR Spectroscopy : C=O stretches at 1675–1690 cm⁻¹ confirm ester and pyridazinone groups.
  • ¹H NMR :
    • Ethyl group: δ 1.3 (t, CH₃), 4.3 (q, CH₂).
    • Pyridazine H-4: δ 7.8–8.1 (s, 1H).

Industrial-Scale Considerations

  • Cost efficiency : Cyclocondensation routes are preferred for bulk synthesis.
  • Waste management : Bromine oxidation requires neutralization with NaHCO₃.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 1,6-dihydro-6-oxo moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts and ligands.

Biology:

  • Investigated for its potential as an antimicrobial and anticancer agent.
  • Studied for its interactions with biological macromolecules like proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry:

  • Used in the synthesis of agrochemicals and pharmaceuticals.
  • Employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Pyridazineacetic acid, 1,6-dihydro-6-oxo, ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of ethyl 2-(6-oxo-3H-pyridazin-3-yl)acetate and its structural analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents/R-Groups Synthesis Method Key Biological Activity Key References
This compound R = H (parent compound) N-alkylation with ethyl bromoacetate Analgesic, anti-inflammatory
Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate 4-benzyl, 3-methyl Alkylation with benzyl halide Anticonvulsant
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate 3-styryl (C₆H₅-CH=CH-) Condensation with cinnamaldehyde Not reported
Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate 4-(2-chlorobenzyl), 3-methyl N-alkylation under basic conditions Anticonvulsive agents

Physicochemical and Crystallographic Differences

  • Crystal Packing : The parent compound’s analogs with bulky substituents (e.g., benzyl or styryl groups) exhibit stronger π-π interactions (3.8–4.0 Å interplanar distances) compared to the parent compound (4.2 Å) .
  • Hydrogen Bonding: Compounds with polar substituents (e.g., -SO₂ or -Cl) form additional C–H⋯O bonds, increasing melting points by 20–30°C compared to nonpolar analogs .

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